![molecular formula C16H20N2O3 B455789 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide CAS No. 438222-01-6](/img/structure/B455789.png)
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide
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Overview
Description
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide is an organic compound that belongs to the class of furohydrazides This compound is characterized by the presence of a furan ring, a hydrazide group, and a phenoxy group with isopropyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide typically involves the following steps:
Preparation of 2-Isopropyl-5-methylphenol: This can be synthesized through the alkylation of phenol with isopropyl bromide and methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-Isopropyl-5-methylphenoxyacetic acid: The phenol derivative is reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Synthesis of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furoic acid: The phenoxyacetic acid derivative is then subjected to a cyclization reaction with furfural in the presence of an acid catalyst to form the furoic acid derivative.
Formation of this compound: Finally, the furoic acid derivative is reacted with hydrazine hydrate under reflux conditions to yield the desired furohydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.
Substitution: The phenoxy and furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides, quinones, or other oxidized derivatives.
Reduction: Formation of amines, alcohols, or other reduced derivatives.
Substitution: Formation of substituted phenoxy or furan derivatives.
Scientific Research Applications
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interact with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Isopropylphenoxy)methyl]-2-furohydrazide: Lacks the methyl substituent on the phenoxy group.
5-[(2-Methylphenoxy)methyl]-2-furohydrazide: Lacks the isopropyl substituent on the phenoxy group.
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furoic acid: Contains a carboxylic acid group instead of the hydrazide group.
Uniqueness
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide is unique due to the presence of both isopropyl and methyl substituents on the phenoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents with the furohydrazide moiety provides distinct properties that differentiate it from similar compounds.
Biological Activity
5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-furohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on various research findings and case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves hydrazine derivatives and furoic acid derivatives. The chemical structure can be represented as follows:
This structure includes a furohydrazide moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. Notably, compounds synthesized from this scaffold have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Comparison to Standard Drugs |
---|---|---|---|
Compound 9 | MCF-7 | 1.1 | Better than Doxorubicin |
Compound 9 | HCT-116 | 2.6 | Better than Doxorubicin |
Compound 9 | HepG2 | 1.4 | Better than Doxorubicin |
Doxorubicin | MCF-7 | 1.2 | Reference |
5-Fluorouracil | MCF-7 | 18.74 | Reference |
The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds derived from this class exhibited TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 µM, significantly lower than that of standard drugs like Pemetrexed (IC50 = 7.26 µM) .
Antimicrobial Activity
In addition to anticancer properties, derivatives have also been evaluated for their antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Some compounds demonstrated promising results in inhibiting bacterial growth.
Table 2: Antimicrobial Activity
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 6 | E. coli | 32 µg/mL |
Compound 9 | S. aureus | 16 µg/mL |
The antimicrobial effects were attributed to structural features that enhance membrane permeability or disrupt bacterial metabolic pathways .
Structure-Activity Relationships (SAR)
The biological activity of these compounds is closely linked to their chemical structure. Key observations include:
- Substituent Positioning : Ortho-substituted compounds generally exhibit higher activity compared to meta or para substitutions.
- Number of Substituents : Increased substitution tends to reduce activity; thus, monosubstituted derivatives often outperform disubstituted ones.
- Functional Groups : The presence of specific functional groups at critical positions can enhance or diminish biological efficacy.
Case Studies
Several studies have documented the effectiveness of furohydrazide derivatives in preclinical models:
- A study demonstrated that compound 9 showed superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics, indicating its potential as a lead compound for further development .
- Another investigation revealed that modifications in the hydrazide moiety significantly influenced both anticancer and antimicrobial activities, suggesting pathways for optimizing therapeutic efficacy .
Properties
IUPAC Name |
5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)13-6-4-11(3)8-15(13)20-9-12-5-7-14(21-12)16(19)18-17/h4-8,10H,9,17H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDSYMAVTWWGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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